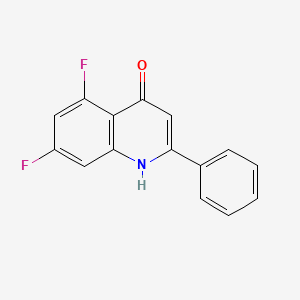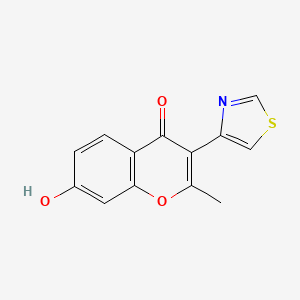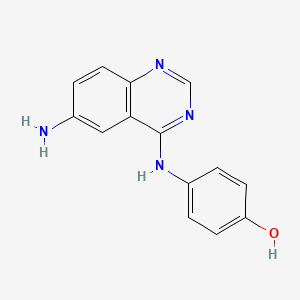
2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)-5-Chlorthiazol-4-carbonsäure ist eine heterocyclische Verbindung, die sowohl einen Thiazolring als auch einen Azepanring enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Azepan-1-yl)-5-Chlorthiazol-4-carbonsäure beinhaltet typischerweise die Reaktion von 5-Chlorthiazol-4-carbonsäure mit Azepan unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat, um das Azepan zu deprotonieren, gefolgt von einer nucleophilen Substitution am Thiazolring.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Die Auswahl des Lösungsmittels und die Reinigungsschritte sind entscheidend, um sicherzustellen, dass die Verbindung den Industriestandards entspricht.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Azepan-1-yl)-5-Chlorthiazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiazolring kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.
Substitution: Das Chloratom am Thiazolring kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Amine, Thiole, Natriumhydrid, Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Thiazolderivate.
Reduktion: Reduzierte Thiazolderivate.
Substitution: Substituierte Thiazolderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-(Azepan-1-yl)-5-Chlorthiazol-4-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf sein Potenzial als bioaktives Molekül mit antimikrobiellen oder krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial für die Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(Azepan-1-yl)-5-Chlorthiazol-4-carbonsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Thiazolring kann an π-π-Stapelwechselwirkungen beteiligt sein, während der Azepanring die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern kann.
Wirkmechanismus
The mechanism of action of 2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions, while the azepane ring can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Azepan-1-yl)essigsäure: Ähnliche Struktur, aber ohne den Thiazolring.
5-Chlorthiazol-4-carbonsäure: Enthält den Thiazolring, aber ohne den Azepanring.
Azepan-1-ylessigsäure-Hydrochlorid: Ähnliche Struktur mit einer Hydrochloridsalzform.
Einzigartigkeit
2-(Azepan-1-yl)-5-Chlorthiazol-4-carbonsäure ist einzigartig aufgrund des Vorhandenseins sowohl des Thiazol- als auch des Azepanrings, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C10H13ClN2O2S |
|---|---|
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-5-chloro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13ClN2O2S/c11-8-7(9(14)15)12-10(16-8)13-5-3-1-2-4-6-13/h1-6H2,(H,14,15) |
InChI-Schlüssel |
IHNDPCWIOFXXKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC(=C(S2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)


![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)



![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)

![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)

![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)
